N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Description
N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes a brominated naphthalene ring, a hydroxyl group, a nitro group, and a sulfonamide group
Properties
IUPAC Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5S/c17-14-9-15(12-6-1-2-7-13(12)16(14)20)18-25(23,24)11-5-3-4-10(8-11)19(21)22/h1-9,18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZHTFYMSVYRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the bromination of naphthalene derivatives. The hydroxylation of the brominated naphthalene ring is then carried out, followed by the introduction of the nitro group. The final step involves the sulfonation of the compound to form the sulfonamide group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and the nitro group may play a role in binding to these targets, while the sulfonamide group can enhance the compound’s solubility and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide: This compound has an ethyl group instead of a nitro group, which may affect its reactivity and applications.
N-(3-bromo-4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide: This compound has a different sulfonamide group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
